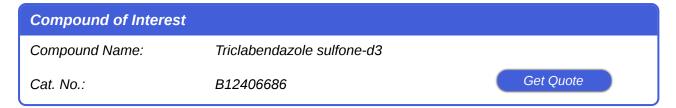


A Comparative Guide to Inter-Laboratory Quantification of Triclabendazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the quantification of triclabendazole, a crucial anthelmintic drug. The data presented is synthesized from a range of independent validation studies, offering insights into the performance of each technique. This compilation aims to assist researchers and professionals in selecting the most appropriate analytical method for their specific needs, be it for quality control, pharmacokinetic studies, or residue analysis.

Quantitative Performance Data

The performance of different analytical methods for triclabendazole quantification is summarized below. These methods have been validated in separate studies according to ICH guidelines.



Method	Analyte(s)	Matrix	Linearit y Range	Accurac y (% Recover y)	Precisio n (%RSD)	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)
HPLC- PDA[1][2]	Triclaben dazole & Levamiso le	Pharmac eutical Products	6 - 60 mg/L	99.70 ± 1.02	< 2%	-	-
RP- HPLC[3]	Triclaben dazole & Ivermecti n	Pharmac eutical Suspensi on	-	100.87 ± 0.814	< 2%	0.058 mg/mL	0.178 μg/mL
RP- HPLC[4]	Triclaben dazole & metabolit es	Liver Fluke Tissue	0.272 - 16.331 nmol/100 mg protein	> 71% (extractio n efficiency)	-	0.007 - 0.079 nmol/100 mg protein	-
TLC- Densitom etry[1][2]	Triclaben dazole & Levamiso le	Pharmac eutical Products	2 - 14 μ g/spot	100.12 ± 0.67	-	-	-
LC- MS/MS[5	Triclaben dazole sulfoxide	Sheep Plasma	-	-	-	-	-
UV-Vis Spectrop hotometr y[6]	Triclaben dazole	Bulk & Pharmac eutical Tablets	1 - 10 μg/ml	-	-	0.068434 μg/ml	2.73x10 ⁻ ⁴ μg/ml
Spectrofl uorimetry [6][7]	Triclaben dazole	Tablets	0.05 - 0.9 μg/mL	98.73 ± 1.11	-	13.2 ng/mL	39.9 ng/mL



Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)[1][2]

- Instrumentation: A Hypersil BDS C18 column (4.6 x 150 mm, 5 μm particle size) was utilized.
- Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (70:30, v/v) was used.
- Flow Rate: The flow rate was maintained at 1 mL/min.
- Detection: Detection was performed at a wavelength of 215 nm.
- Sample Preparation: For pharmaceutical products, samples were prepared to fall within the linear range of 6-60 mg/L for triclabendazole.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Triclabendazole and Ivermectin[3]

- Instrumentation: A C18 column (4.6 mm × 250 mm, 5 μm) was used for separation.
- Mobile Phase: The mobile phase consisted of acetonitrile and water in a 50:50 (v/v) ratio under isocratic elution conditions.
- Flow Rate: The flow rate was set at 1.5 mL/min.
- Validation: The method was validated for linearity, limit of quantitation (LOQ), robustness, specificity, accuracy, and precision.

Thin-Layer Chromatography (TLC) with Densitometry[1] [2]

Stationary Phase: Precoated silica gel 60 F254 aluminium plates were used.



- Mobile Phase: The mobile phase was a mixture of ethyl acetate, hexane, methanol, and ammonia (69:15:15:1 by volume).
- Detection: The detection wavelength was 215 nm.
- Linearity: The method was found to be linear in the range of 2–14 μ g/spot for triclabendazole.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5]

- Instrumentation: A Gemini NX-C18 column was used for analytical separation.
- Mobile Phase: A gradient elution with a mobile phase composed of 0.1% formic acid in acetonitrile and 0.1% formic acid in water was employed.
- Flow Rate: The flow rate was 0.6 mL/min.
- Detection: Multiple Reaction Monitoring (MRM) with positive Electrospray Ionization (ESI)
 was used for the detection of triclabendazole sulfoxide (m/z 360.10 from m/z 376.97).
- Internal Standard: Fenbendazole was used as the internal standard.
- Sample Preparation: A simple protein precipitation method was used for plasma sample purification.

UV-Vis Spectrophotometry[6]

- Instrumentation: A Shimadzu UV-1800 spectrophotometer with 10 mm matched quartz cells was used.
- Solvent: Dilutions were made in 0.1 M methanolic HCl.
- Detection Wavelength: The absorbance was measured at 305 nm.
- Linearity: The method demonstrated linearity in the concentration range of 1-10 μg/ml.

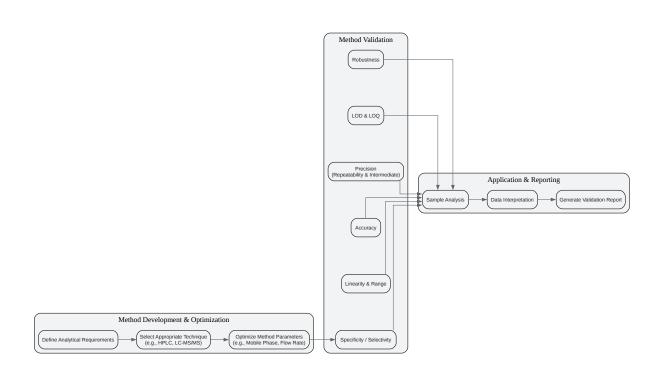
Visualizations



Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for triclabendazole quantification, based on ICH guidelines.





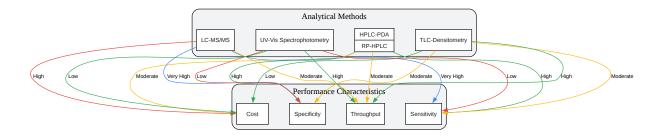
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Workflow for Analytical Method Validation



Comparison of Analytical Method Performance

This diagram provides a conceptual comparison of the key performance characteristics of the different analytical methods for triclabendazole quantification.



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Conceptual Comparison of Analytical Methods

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